4-(2,5-difluorobenzyl)morpholine

Description

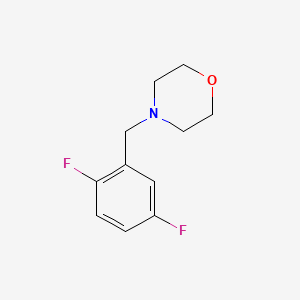

4-(2,5-Difluorobenzyl)morpholine is a morpholine derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 5-positions of the aromatic ring. The morpholine moiety, a six-membered heterocycle containing one nitrogen and one oxygen atom, contributes to its polarity and ability to participate in hydrogen bonding.

Properties

IUPAC Name |

4-[(2,5-difluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGOQDUPOHWPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₁H₁₃F₂NO

- Molecular Weight : 213.23 g/mol

- IUPAC Name : 4-[(2,5-difluorophenyl)methyl]morpholine

Synthesis typically involves nucleophilic substitution between morpholine and 2,5-difluorobenzyl chloride under basic conditions, followed by purification via column chromatography or recrystallization .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and chemical properties of 4-(2,5-difluorobenzyl)morpholine are influenced by the position and number of halogen atoms on the benzyl group. Below is a comparative analysis with key analogs:

| Compound Name | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|

| 4-(2-Fluorobenzyl)morpholine | C₁₁H₁₄FNO | 2-Fluoro | Single fluorine substitution reduces electron-withdrawing effects, potentially lowering reactivity and antimicrobial activity . |

| 4-(2-Chloro-4-fluorobenzyl)morpholine | C₁₁H₁₃ClFNO | 2-Chloro, 4-Fluoro | Chlorine’s larger atomic size increases steric hindrance, possibly reducing binding affinity compared to difluoro analogs . |

| 4-(2,5-Dimethoxybenzyl)morpholine | C₁₃H₁₉NO₃ | 2,5-Dimethoxy | Methoxy groups are electron-donating, altering electronic properties and potentially decreasing interaction with electrophilic biological targets . |

| 4-(4-Bromophenethyl)morpholine | C₁₂H₁₆BrNO | 4-Bromo (phenethyl) | Bromine’s polarizability enhances hydrophobic interactions, but the phenethyl chain increases molecular flexibility . |

Key Observations :

- Electronic Effects : The 2,5-difluoro substitution provides a balance of electron-withdrawing character without excessive steric bulk, optimizing interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.